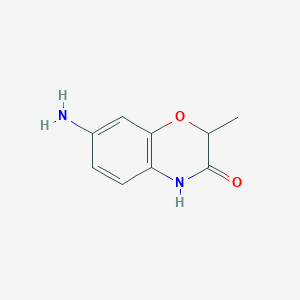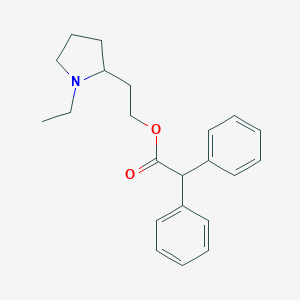
2-(1-ethylpyrrolidin-2-yl)ethyl 2,2-diphenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenylacetic acid 2-(1-ethyl-2-pyrrolidinyl)ethyl ester is a chemical compound with the molecular formula C22H27NO2 and a molecular weight of 337.455 g/mol . It is known for its unique structure, which includes a diphenylacetic acid moiety and a pyrrolidinyl ethyl ester group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diphenylacetic acid 2-(1-ethyl-2-pyrrolidinyl)ethyl ester typically involves the esterification of diphenylacetic acid with 2-(1-ethyl-2-pyrrolidinyl)ethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of Diphenylacetic acid 2-(1-ethyl-2-pyrrolidinyl)ethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Diphenylacetic acid 2-(1-ethyl-2-pyrrolidinyl)ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives, depending on the nucleophile employed .
Scientific Research Applications
Diphenylacetic acid 2-(1-ethyl-2-pyrrolidinyl)ethyl ester has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to create various derivatives and study reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Diphenylacetic acid 2-(1-ethyl-2-pyrrolidinyl)ethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release diphenylacetic acid and 2-(1-ethyl-2-pyrrolidinyl)ethanol, which may exert biological effects through various pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,2-diphenylacetate: Similar in structure but with an ethyl ester group instead of the pyrrolidinyl ethyl ester.
Diphenylacetic acid methyl ester: Contains a methyl ester group instead of the pyrrolidinyl ethyl ester.
Diphenylacetic acid benzyl ester: Features a benzyl ester group instead of the pyrrolidinyl ethyl ester.
Uniqueness
Diphenylacetic acid 2-(1-ethyl-2-pyrrolidinyl)ethyl ester is unique due to its combination of the diphenylacetic acid moiety and the pyrrolidinyl ethyl ester group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
CAS No. |
102476-22-2 |
|---|---|
Molecular Formula |
C22H27NO2 |
Molecular Weight |
337.5 g/mol |
IUPAC Name |
2-(1-ethylpyrrolidin-2-yl)ethyl 2,2-diphenylacetate |
InChI |
InChI=1S/C22H27NO2/c1-2-23-16-9-14-20(23)15-17-25-22(24)21(18-10-5-3-6-11-18)19-12-7-4-8-13-19/h3-8,10-13,20-21H,2,9,14-17H2,1H3 |
InChI Key |
IXKPRDSSKVNTLV-UHFFFAOYSA-N |
SMILES |
CCN1CCCC1CCOC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCN1CCCC1CCOC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Synonyms |
Diphenylacetic acid 2-(1-ethyl-2-pyrrolidinyl)ethyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


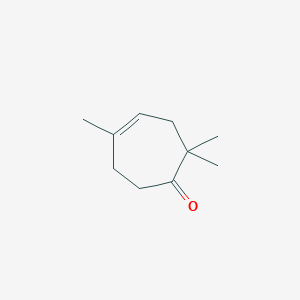
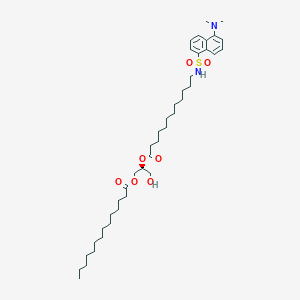
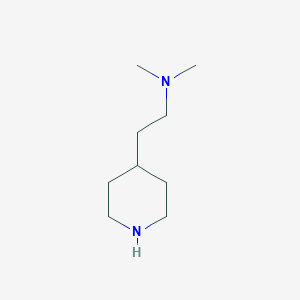
![4-Norcaren-2-one, 1,3,5-tri-tert-butyl-3-[(1,3,5-tri-tert-butyl-4-oxo-2,5-cyclohexadien-1-yl)methyl]-](/img/structure/B13003.png)

![5,6,7,8-Tetrahydro-4H-thieno[2,3-d]azepine](/img/structure/B13005.png)
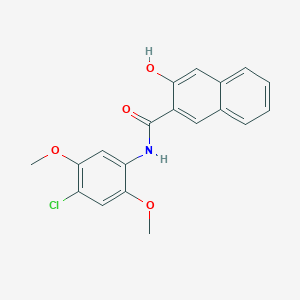

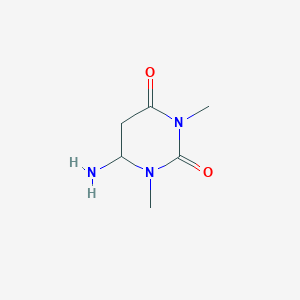
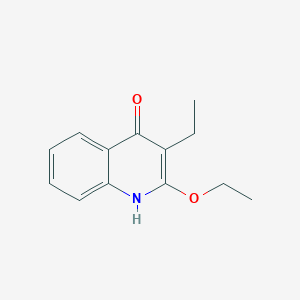
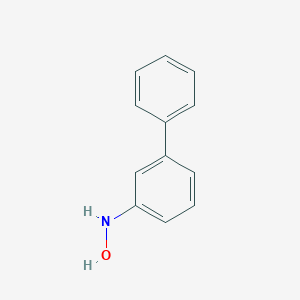
![5-O-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B13014.png)

